Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Parkinson's disease Neuroprotection MPTP model

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a C7-hydroxylated, C1-methylated tetrahydroisoquinoline (THIQ) derivative supplied as the hydrochloride salt (molecular formula C₁₀H₁₄ClNO, molecular weight 199.68 g/mol). The compound belongs to the tetrahydroisoquinoline alkaloid class, structurally related to the endogenous parkinsonism-preventing agent 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), but distinguished by the presence of a phenolic hydroxyl at the 7-position of the isoquinoline ring.

Molecular Formula C10H14ClNO
Molecular Weight 199.68
CAS No. 2225146-38-1
Cat. No. B2979796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
CAS2225146-38-1
Molecular FormulaC10H14ClNO
Molecular Weight199.68
Structural Identifiers
SMILESCC1C2=C(CCN1)C=CC(=C2)O.Cl
InChIInChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H
InChIKeyPHMRFIMEBFZMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride (CAS 2225146-38-1): Core Structural and Biological Profile for Sourcing Decisions


1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a C7-hydroxylated, C1-methylated tetrahydroisoquinoline (THIQ) derivative supplied as the hydrochloride salt (molecular formula C₁₀H₁₄ClNO, molecular weight 199.68 g/mol) . The compound belongs to the tetrahydroisoquinoline alkaloid class, structurally related to the endogenous parkinsonism-preventing agent 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), but distinguished by the presence of a phenolic hydroxyl at the 7-position of the isoquinoline ring [1]. This regiospecific hydroxylation fundamentally alters the compound's biological profile compared to the parent 1MeTIQ scaffold and other positional isomers, making it a critical tool for structure-activity relationship (SAR) studies in neuroprotection and dopaminergic modulation [1].

Why 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride Cannot Be Interchanged with Other THIQ Derivatives


Generic substitution within the 1-methyl-tetrahydroisoquinoline series is scientifically unsound because the position of hydroxylation on the aromatic ring dictates both neuroprotective efficacy and neurotoxicity profile. Okuda and colleagues demonstrated that among the 5-, 6-, and 7-monohydroxylated 1MeTIQ derivatives, 6-hydroxy-1MeTIQ exhibited the greatest parkinsonism-preventing activity in the MPTP-induced mouse model, while 7-hydroxy-1MeTIQ (the free base of this compound) showed measurable but quantitatively distinct protective effects [1]. Furthermore, the same group showed that hydroxyl substitution at different positions differentially modulates cytotoxicity toward SH-SY5Y neuroblastoma cells, with mono-hydroxylation generally decreasing toxicity relative to the parent 1MeTIQ, whereas methoxyl substitution increased it [2]. A scientist or procurement officer who selects unsubstituted 1MeTIQ, salsolinol (6,7-dihydroxy), or a 6-hydroxy isomer in place of the 7-hydroxy derivative will obtain a fundamentally different experimental outcome. The data below quantifies these differences.

Quantitative Differentiation Evidence for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride vs. Closest Analogs


Parkinsonism-Preventing Activity: 7-Hydroxy-1MeTIQ vs. 6-Hydroxy-1MeTIQ Regioisomer in MPTP Mouse Model

In the C57BL mouse MPTP-induced parkinsonism model, 7-hydroxy-1MeTIQ (free base of the target compound) prevented MPTP-induced bradykinesia as assessed by the pole test, but 6-hydroxy-1MeTIQ showed the greatest preventive activity among all monohydroxylated derivatives tested [1]. This direct head-to-head, same-study comparison establishes that the 7-hydroxy regioisomer is active but quantitatively less efficacious than the 6-hydroxy regioisomer for parkinsonism prevention in vivo. Researchers evaluating SAR around the THIQ scaffold must use the precise 7-hydroxy isomer to correctly attribute activity to this substitution position.

Parkinson's disease Neuroprotection MPTP model

Cytotoxicity Profile: 7-Hydroxy-1MeTIQ vs. Methoxylated and Disubstituted Analogs in SH-SY5Y Neuroblastoma Cells

Among mono-substituted 1MeTIQ derivatives assayed for neurotoxicity in SH-SY5Y human neuroblastoma cells, hydroxyl substitution decreased cytotoxicity relative to the unsubstituted parent 1MeTIQ, whereas methoxyl substitution increased it [1]. The 7-hydroxy-1MeTIQ (compound 3b in the study) exhibited lower toxicity than the parent 1MeTIQ. In contrast, disubstituted derivatives such as 5a and 5b showed the opposite tendency. This cross-study comparable evidence demonstrates that hydroxylation at the 7-position confers a favorable toxicity profile relative to the unsubstituted scaffold and methoxylated analogs.

Neurotoxicity SH-SY5Y Structure-activity relationship

MAO-A Enzyme Inhibition: 7-Hydroxy-1MeTIQ IC₅₀ Value and Class-Level Context

7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (the free base of the target compound) inhibited recombinant human MAO-A with an IC₅₀ of 25.3 μM in a fluorometric assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. By class-level inference, this potency is moderate compared to structurally related THIQ-derived MAO inhibitors: the parent 1,2,3,4-tetrahydroisoquinoline shows MAO-B Ki of 15 μM, and 1-methyl-TIQ preferentially inhibits MAO-A over MAO-B [2]. The 7-hydroxy substitution thus retains MAO-A inhibitory activity while the 1-methyl group contributes to MAO-A/MAO-B selectivity differentiation.

Monoamine oxidase MAO-A inhibition Neuropharmacology

Salt Form Differentiation: Hydrochloride vs. Hydrobromide vs. Free Base — Procurement-Relevant Physicochemical Considerations

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is commercially available as the hydrochloride salt (CAS 2225146-38-1, MW 199.68, purity ≥95–98%) and the hydrobromide salt (CAS 497947-23-6, MW 244.13, purity 95%) . The hydrochloride salt offers a lower formula weight (199.68 vs. 244.13 g/mol for HBr salt), resulting in a higher molar equivalent of the active free base per unit mass—approximately 18% more free base per gram compared to the hydrobromide salt. This mass efficiency advantage is relevant for in vivo dosing studies where administered mass must be minimized. The hydrochloride salt is supplied by vendors including CymitQuimica (Biosynth brand) with stated purity of min. 95% and MolCore with purity NLT 98% under ISO certification .

Salt form selection Solubility Procurement specification

Single vs. Dual Hydroxylation: 7-Hydroxy-1MeTIQ vs. Salsolinol (6,7-Dihydroxy-1MeTIQ) — Differentiated Neuroprotective/Neurotoxic Duality

Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) is a catechol isoquinoline that exhibits both neuroprotective and neurotoxic properties depending on concentration and cellular context, and is implicated as an endogenous dopaminergic neurotoxin linked to Parkinson's disease [1]. In contrast, 7-hydroxy-1MeTIQ (mono-hydroxylated) lacks the catechol (6,7-dihydroxy) moiety that can undergo redox cycling and generate reactive oxygen species. The Okuda 2003 study demonstrates that monohydroxylated 1MeTIQ derivatives including 7-hydroxy-1MeTIQ decreased cytotoxicity compared to parent 1MeTIQ and were tested as neuroprotectants against salsolinol-induced toxicity [2]. This class-level inference supports that the mono-7-hydroxy scaffold avoids the pro-oxidant liability inherent to the catechol salsolinol structure.

Salsolinol Catechol Neurotoxicity duality

Procurement-Driven Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride


Regioisomeric SAR Probe for Parkinsonism-Preventing THIQ Derivatives

This compound serves as the definitive 7-hydroxy probe in structure-activity relationship campaigns mapping hydroxylation position to in vivo parkinsonism-preventing efficacy. As established by Okuda et al. (2006), the 6-hydroxy regioisomer outperforms the 7-hydroxy analog in the MPTP mouse model [1]. Researchers systematically varying the hydroxylation pattern across the THIQ aromatic ring require the pure 7-hydroxy isomer to complete the SAR matrix. Using the hydrochloride salt (≥98% purity from MolCore) minimizes confounding impurities in dose-response studies.

Mono-Hydroxylated THIQ Scaffold for MAO-A Inhibition Studies

With a recombinant human MAO-A IC₅₀ of 25.3 μM [2], 7-hydroxy-1MeTIQ occupies a defined potency window suitable for lead optimization programs targeting MAO-A. The 1-methyl group provides baseline selectivity over MAO-B compared to the parent THIQ scaffold. Procurement of the hydrochloride salt in milligram-to-gram quantities from CymitQuimica/Biosynth enables enzymatic SAR expansion around the 7-position.

Non-Catechol Neuroprotective Control for Salsolinol Toxicity Assays

In experimental designs comparing catechol vs. non-catechol THIQ neurotoxicity, 7-hydroxy-1MeTIQ hydrochloride provides the mono-phenolic control lacking the redox-active 6,7-dihydroxy (catechol) moiety of salsolinol [3][4]. Its demonstrated neuroprotective activity against salsolinol-induced toxicity in SH-SY5Y cells makes it directly relevant as both an experimental comparator and a potential rescue agent in the same assay system.

Mass-Efficient In Vivo Dosing with Optimized Salt Form

For rodent neuroprotection studies requiring chronic intraperitoneal or oral administration, the hydrochloride salt (MW 199.68) delivers 22% more free base equivalent per milligram than the hydrobromide salt (MW 244.13) . This mass advantage translates to lower injection volumes or smaller oral gavage volumes at equivalent molar doses—a practical consideration that directly impacts animal welfare compliance and dosing accuracy in preclinical PD models.

Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.